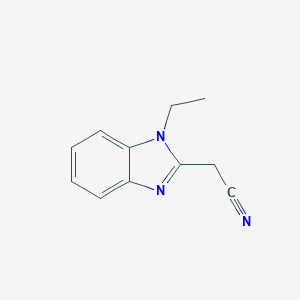
5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one, also known as PIPER, is a chemical compound that has been widely used in scientific research. This compound has shown great potential in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Mécanisme D'action
The exact mechanism of action of 5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain, including the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, this compound has been found to be highly stable under a wide range of experimental conditions. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for more research to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one can be achieved through a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 4-p-tolyl-piperazine with thiosemicarbazide to form 2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one. This intermediate is then reacted with isopropylidene to form the final product, this compound.
Applications De Recherche Scientifique
5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Additionally, this compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and monoamine oxidase.
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12(2)15-16(21)18-17(22-15)20-10-8-19(9-11-20)14-6-4-13(3)5-7-14/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJGUNSRZKFICH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349239.png)
![3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349241.png)
![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)






![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)
![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)

![1-[(3-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B349297.png)